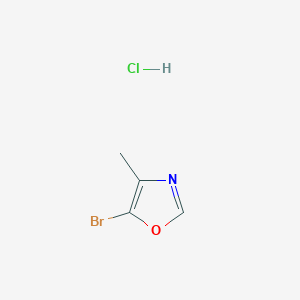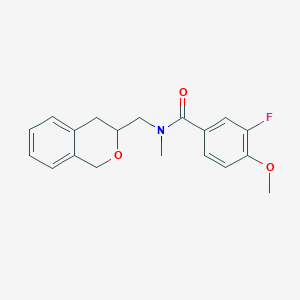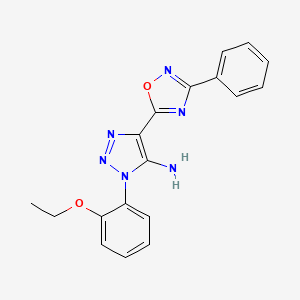![molecular formula C19H20ClNO3S2 B2438900 Methyl 2-{[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-3-oxopropyl]sulfanyl}benzenecarboxylate CAS No. 337923-23-6](/img/structure/B2438900.png)
Methyl 2-{[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-3-oxopropyl]sulfanyl}benzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-{[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-3-oxopropyl]sulfanyl}benzenecarboxylate” is a chemical compound with the CAS Number: 337923-23-6 . It is also known by other names such as “methyl 2-{[2-({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamoyl)ethyl]sulfanyl}benzoate” and "Benzoic acid, 2-[[3-[[2-[(4-chlorophenyl)thio]ethyl]amino]-3-oxopropyl]thio]-, methyl ester" .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 409.950 and a density of 1.3±0.1 g/cm3 . Its boiling point is 608.9±55.0 °C at 760 mmHg . The melting point and MSDS are not available .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Methyl 2-{[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-3-oxopropyl]sulfanyl}benzenecarboxylate, due to its complex structure involving chlorophenyl and sulfanyl groups, is a candidate for the synthesis of compounds with potential antibacterial properties. For instance, derivatives synthesized from similar structures have been evaluated for their antibacterial and antifungal activities against various microorganisms like Escherichia coli and Staphylococcus aureus, showcasing the relevance of such compounds in developing antimicrobial agents (Desai, Shihora, & Moradia, 2007). Moreover, compounds synthesized from 4-chlorophenoxyacetic acid, which shares a structural resemblance, have been recognized for their antibacterial potential, especially against strains like S. typhi and S. aureus, indicating the significant bioactivity associated with chlorophenyl sulfanyl derivatives (Siddiqui et al., 2014).
Enzymatic Inhibition and Antitumor Activity
Compounds related to this compound have been synthesized and evaluated as potential inhibitors of enzymes like thymidylate synthase (TS), with some showing significant inhibitory activity. This suggests their potential application in anticancer therapies, as TS is a key target in cancer treatment. Notably, certain analogues with chlorophenyl sulfanyl substitutions have demonstrated more potency against human TS than established antifolates, highlighting their potential as nonclassical antifolate inhibitors with antitumor and antibacterial properties (Gangjee et al., 1996).
Material Science and Corrosion Inhibition
In the realm of material science, particularly in the study of corrosion inhibition, compounds with sulfanyl and chlorophenyl groups have been investigated for their efficacy in protecting metals in acidic environments. Schiff bases containing sulfanylphenyl structures have demonstrated significant decrease in corrosion rates of metals like mild steel in hydrochloric acid media, acting as mixed inhibitors for both cathodic and anodic corrosion processes. This application underlines the potential of this compound derivatives in industrial applications where corrosion resistance is crucial (Behpour et al., 2009).
Eigenschaften
IUPAC Name |
methyl 2-[3-[2-(4-chlorophenyl)sulfanylethylamino]-3-oxopropyl]sulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3S2/c1-24-19(23)16-4-2-3-5-17(16)26-12-10-18(22)21-11-13-25-15-8-6-14(20)7-9-15/h2-9H,10-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVNHQIBXSIAEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCCC(=O)NCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(2,4-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2438817.png)



![(2E,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2438824.png)

![7-Chloro-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2438826.png)
![N5-(2,4-dimethoxyphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2438827.png)

![2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2438829.png)
![5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B2438831.png)


![[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2438840.png)
